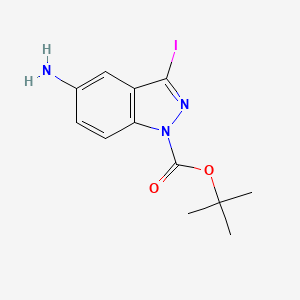

tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-amino-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBVCIKDXNGRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate typically follows a multi-step route starting from commercially available indazole derivatives or appropriate aromatic precursors. The key steps include:

- Iodination at the 3-position of the indazole ring.

- Introduction of the tert-butyl ester group at the 1-position, often via carbamate protection.

- Installation or preservation of the amino group at the 5-position.

This sequence requires selective functional group transformations and protection/deprotection strategies to avoid side reactions.

Detailed Preparation Steps and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Starting Material Preparation | Commercially available 5-aminoindazole or protected derivatives | Provides the core indazole scaffold | Amino group often protected to prevent side reactions |

| 2 | Iodination | Iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) in solvents like DMF or acetonitrile | Introduces iodine at the 3-position selectively | Reaction under inert atmosphere to prevent oxidation |

| 3 | Protection of Amino Group | Use of tert-butyl carbamate (Boc) or similar protecting groups | Protects amino group during subsequent steps | Protecting group facilitates selective reactions |

| 4 | Formation of tert-Butyl Ester | Reaction with tert-butyl chloroformate or Boc anhydride in presence of base (e.g., sodium hydride, triethylamine) | Introduces tert-butyl ester at the 1-position | Requires anhydrous conditions, inert atmosphere |

| 5 | Deprotection (if required) | Acidic or basic conditions to remove protecting groups | Restores free amino group | Purification by chromatography or recrystallization |

Reaction Environment and Purification

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, and toluene are commonly used solvents due to their ability to dissolve reactants and facilitate nucleophilic substitutions.

- Atmosphere: Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.

- Temperature: Controlled temperatures ranging from 0 °C to reflux conditions are applied depending on the reaction step to optimize yield and selectivity.

- Purification: Column chromatography and recrystallization are standard purification techniques to isolate the target compound with high purity.

Industrial Scale Considerations

Industrial synthesis of this compound often employs:

- Continuous flow reactors to improve reaction control and scalability.

- Automated systems for reagent addition and temperature regulation.

- Advanced purification methods such as preparative HPLC or crystallization under controlled conditions to ensure batch-to-batch consistency.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 5-Aminoindazole derivatives or protected analogs |

| Key Reagents | Iodinating agents (I2, NIS), tert-butyl chloroformate, sodium hydride, bases (triethylamine) |

| Solvents | DMF, THF, acetonitrile, toluene |

| Reaction Atmosphere | Inert (N2 or Ar) |

| Temperature Range | 0 °C to reflux (~80-110 °C) |

| Purification Methods | Column chromatography, recrystallization, preparative HPLC |

| Typical Yields | Moderate to high, dependent on step optimization (approx. 30-70%) |

Research Findings and Optimization

- Protecting Group Strategy: Use of tert-butyl carbamate (Boc) effectively protects the amino group, allowing selective iodination and esterification without side reactions.

- Iodination Selectivity: N-iodosuccinimide (NIS) offers mild and selective iodination at the 3-position, minimizing over-iodination or substitution at other positions.

- Reaction Efficiency: Sodium hydride as a strong base promotes efficient ester formation with tert-butyl chloroformate, enhancing yields.

- Purification: Chromatographic purification is critical due to the presence of closely related by-products and unreacted starting materials.

Representative Synthetic Route (Example)

- Protect 5-aminoindazole with Boc anhydride to form tert-butyl carbamate-protected intermediate.

- Subject the protected intermediate to iodination using N-iodosuccinimide in DMF at room temperature under nitrogen.

- Treat the iodinated intermediate with sodium hydride and tert-butyl chloroformate in THF to install the tert-butyl ester at the 1-position.

- Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

- Purify the final product by column chromatography.

This preparation methodology is supported by multiple research reports and industrial protocols, emphasizing the compound’s utility as a versatile intermediate in pharmaceutical and synthetic organic chemistry research.

Chemical Reactions Analysis

Reactivity at the Amino Group

The primary amine at position 5 undergoes transformations typical of aromatic amines:

Acylation and Alkylation

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base (e.g., triethylamine) to form amides. For example, treatment with acetic anhydride yields tert-butyl 5-acetamido-3-iodo-1H-indazole-1-carboxylate .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to produce N-alkylated derivatives.

Oxidation

-

The amino group is oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine, 0–25°C | Acetamido derivative |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Nitro-substituted indazole derivative |

Iodine-Directed Coupling Reactions

The iodine atom at position 3 enables cross-coupling reactions via transition-metal catalysis:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form biaryl derivatives. This reaction is critical for constructing complex aromatic systems.

Buchwald-Hartwig Amination

-

Coupling with amines (e.g., aniline) using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) introduces amino groups at the iodine site .

Key Catalytic Systems

| Reaction | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | – | DMF/H₂O | 75–85 |

| Buchwald Amination | Pd₂(dba)₃ | Xantphos | Toluene | 60–70 |

Carboxylate Ester Modifications

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

Acidic Hydrolysis

-

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 5-amino-3-iodo-1H-indazole .

Transesterification

-

Reacts with alcohols (e.g., methanol) under acidic or basic conditions to exchange the tert-butyl ester for a methyl ester .

Cyclization and Heterocycle Formation

The amine and iodine substituents enable intramolecular cyclization:

-

Pd-Catalyzed Cyclization : Forms fused polycyclic structures (e.g., indoloindazoles) under Pd catalysis .

-

Copper-Mediated Reactions : Generates 2,3-dihydro-1H-indazoles in the presence of CuI and ligands (e.g., 1,10-phenanthroline) .

Stability and Competing Reactions

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of indazole derivatives on cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological pathways.

Medicine: The compound’s potential as a pharmaceutical intermediate is significant. Indazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound can serve as a starting point for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In biological systems, indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the amino and iodine groups can influence the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate with analogs differing in substituents, reactivity, and applications.

Halogen-Substituted Analogs

Key Differences :

- Iodo vs. Bromo : The iodine atom’s larger atomic radius and polarizability enhance oxidative addition in palladium-catalyzed reactions compared to bromine .

- Amino vs. Oxo: The amino group (NH₂) enables hydrogen bonding and participation in Buchwald-Hartwig amination, whereas the oxo group limits reactivity to electrophilic pathways .

Functional Group Variations

Key Differences :

- Amino vs. Silyl-Oxy: The amino group’s hydrogen-bonding capacity contrasts with the steric bulk of the tert-butyldimethylsilyl (TBS) group, which blocks reactive sites .

- Cyano vs. Hydroxy: The cyano group’s electron-withdrawing nature reduces basicity compared to the hydroxy group, influencing pharmacokinetic properties .

Positional Isomers

Key Differences :

- Position 3 vs. 5: Amino at position 3 (vs. 5) alters hydrogen-bonding networks in crystal structures, as predicted by graph-set analysis .

Biological Activity

Tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including an amino group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of this compound is C₁₂H₁₄IN₃O₂, with a molecular weight of 360.15 g/mol. Its structure facilitates various chemical reactions, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Indazole derivatives are known to affect multiple biochemical pathways due to their ability to bind to specific receptors and enzymes. The presence of both amino and iodo groups enhances its potential interactions with biological systems .

Target Interactions

Research has indicated that this compound can interact with several key biological targets:

- Kinases : It has been found to inhibit certain kinases involved in cancer progression.

- Enzymes : The compound may exhibit enzyme inhibitory activity, which is critical for its potential therapeutic applications.

Biological Activity

The biological activities associated with this compound include:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating IC₅₀ values in the nanomolar range against specific targets like Bcr-Abl .

| Cell Line | IC₅₀ (nM) |

|---|---|

| HL60 | 8.3 |

| HCT116 | 1.3 |

These results suggest that the compound may serve as a promising lead in the development of new anticancer agents.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify these effects fully.

Case Studies

A notable study conducted on indazole derivatives highlighted the structure-activity relationships (SARs) that inform the design of more potent compounds. The presence of specific substituents at various positions on the indazole ring significantly influenced their biological efficacy .

In another investigation, researchers synthesized a series of derivatives based on this compound and tested them against a panel of kinases, revealing promising results for selective inhibition with low off-target effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. First, the tert-butyl carbamate (Boc) group is introduced via esterification of the indazole nitrogen using tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like DMAP. Subsequent iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The 5-amino group may be introduced via nitration followed by reduction or through direct amination using ammonia equivalents. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid deprotection of the Boc group .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., iodination at C3 vs. C4) and Boc protection.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic pattern (iodine has a distinct isotopic signature).

- HPLC : Purity assessment using reverse-phase chromatography with UV detection.

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for small-molecule refinement .

Q. What safety precautions are essential when handling this iodinated indazole derivative?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Refer to SDS guidelines for hazard codes (e.g., H315, H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the iodine substituent in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–I bonds to predict oxidative addition efficiency in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Molecular Docking : Assess steric effects of the Boc group on coupling partners.

- Solvent Modeling : Use COSMO-RS to optimize solvent polarity for reaction kinetics .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

- Methodological Answer :

- 2D NMR (NOESY, HSQC) : Identify through-space correlations to confirm regiochemistry.

- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton signals.

- Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 3-bromo-indazole derivatives) to isolate iodine-specific effects .

Q. How can hydrogen-bonding patterns influence the crystallization of this compound?

- Methodological Answer :

- Graph Set Analysis : Map donor-acceptor interactions (N–H···O, C–I···π) using crystallographic data.

- Solvent Screening : Test polar (DMSO) vs. non-polar (hexane) solvents to modulate crystal packing.

- Thermal Analysis (DSC/TGA) : Correlate melting points with hydrogen-bond network stability .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- pH Profiling : Assess Boc group hydrolysis rates in aqueous buffers (pH 4–9).

- Light Exclusion : Use amber vials to prevent iodine-mediated photodegradation.

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Q. How does the iodine substituent impact SAR in kinase inhibitor design?

- Methodological Answer :

- Bioisosteric Replacement : Compare activity against bromo/chloro analogs to evaluate halogen bonding efficacy.

- Molecular Dynamics Simulations : Model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases).

- In Vitro Profiling : Test IC₅₀ values in kinase panels to identify selectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.